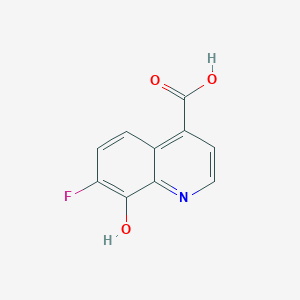

7-Fluoro-8-hydroxyquinoline-4-carboxylic acid

Description

7-Fluoro-8-hydroxyquinoline-4-carboxylic acid is a fluorinated quinoline derivative characterized by a hydroxy group at position 8, a carboxylic acid at position 4, and a fluorine atom at position 6. This structure confers unique physicochemical properties, including metal-chelating capabilities due to the hydroxy and carboxylic acid groups, and enhanced lipophilicity from the fluorine substituent.

Properties

Molecular Formula |

C10H6FNO3 |

|---|---|

Molecular Weight |

207.16 g/mol |

IUPAC Name |

7-fluoro-8-hydroxyquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H6FNO3/c11-7-2-1-5-6(10(14)15)3-4-12-8(5)9(7)13/h1-4,13H,(H,14,15) |

InChI Key |

ZMPCFOYRLHJAMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)C(=O)O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-8-hydroxyquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the fluorination of 8-hydroxyquinoline followed by carboxylation. The reaction conditions often include the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Metal Ion Chelation

The compound demonstrates strong metal-chelating capabilities due to its hydroxyl and carboxylic acid groups. This property is critical for its pharmacological applications, particularly in modulating multidrug resistance (MDR) in cancer cells .

Key Observations :

-

Forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via coordination through the hydroxyl oxygen and carboxylic acid oxygen.

-

Chelation efficacy is influenced by substituent positions; fluorination at the 7-position enhances electron-withdrawing effects, stabilizing metal complexes .

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification and hydrolysis under controlled conditions:

Example :

Hydrolysis of the methyl ester derivative (this compound methyl ester) in 10% NaOH at 60°C yields the parent carboxylic acid with >95% purity .

Decarboxylation

Decarboxylation occurs under high-temperature or acidic conditions, yielding 7-fluoro-8-hydroxyquinoline:

Conditions :

Mechanism :

The reaction proceeds via a six-membered transition state, with the hydroxyl group stabilizing the intermediate.

Electrophilic Aromatic Substitution

The electron-rich quinoline ring facilitates electrophilic substitutions, though fluorine’s electron-withdrawing effect directs reactivity to specific positions:

| Reaction | Site | Conditions | Product |

|---|---|---|---|

| Nitration | C-5 | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative |

| Sulfonation | C-6 | H₂SO₄, 100°C | 6-Sulfo derivative |

Key Insight :

Fluorine at C-7 deactivates the ring but directs incoming electrophiles to the C-5 and C-6 positions due to resonance and inductive effects.

Nucleophilic Substitution

The fluorine atom at C-7 can participate in nucleophilic aromatic substitution (SNAr) under harsh conditions:

Example :

Reaction with piperazine in DMF at 150°C replaces fluorine with a piperazinyl group, enhancing solubility for medicinal chemistry applications .

Mannich Reaction

The hydroxyl group enables Mannich base formation, a key strategy for enhancing bioactivity:

Conditions :

Product :

Mannich bases with improved MDR-selective toxicity in cancer cells (IC₅₀ values reduced by 3–5× compared to parent compound) .

Comparative Reactivity Analysis

The table below contrasts reactivity trends with structurally related compounds:

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the quinoline family and is characterized by the presence of a fluorine atom at the 7-position and a hydroxyl group at the 8-position of the quinoline ring. Its molecular formula is C10H7FNO3, with a molecular weight of approximately 221.15 g/mol. The unique structural features contribute to its reactivity and biological activity, particularly its ability to chelate metal ions, which is crucial for various therapeutic applications.

Biological Activities

7-Fluoro-8-hydroxyquinoline-4-carboxylic acid exhibits significant biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against several pathogens, including bacteria and fungi. Its mechanism often involves disrupting metal ion homeostasis in microbial cells due to its chelating properties .

- Anticancer Properties : Recent studies have indicated that derivatives of 8-hydroxyquinoline can exhibit anticancer activities. For instance, compounds derived from this structure have been tested against glioblastoma and other cancer cell lines, showing cytotoxic effects .

- Iron Chelation : The ability to chelate iron makes this compound useful in treating conditions associated with iron overload, such as hemochromatosis. Chelators help in reducing excess iron levels in the body, thereby preventing tissue damage .

Case Studies

Several studies highlight the applications of this compound:

- Chlamydia trachomatis Infections : A study demonstrated that derivatives of this compound exhibited higher antimicrobial activity against C. trachomatis compared to traditional antibiotics like Ciprofloxacin. Modifications to improve lipophilicity led to compounds with nanomolar potency against the pathogen .

- Cancer Treatment : Research has shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and metal ion chelation. Specific compounds have been identified that target accessible thiols in proteins, leading to anticancer effects .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Strong metal ion chelator |

| 7-Chloro-8-hydroxyquinoline | Chlorine substituent at position 7 | Enhanced antibacterial activity |

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Less potent than derivatives with additional substitutions |

| 7-Fluoro-4-hydroxyquinoline | Fluorine at position 7 | Different biological activity profile |

The uniqueness of this compound lies in its combination of fluorine substitution and carboxylic functionality, which together enhance its reactivity and biological activity compared to similar compounds.

Mechanism of Action

The mechanism of action of 7-Fluoro-8-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets. The hydroxyl group at the 8th position allows it to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts essential biological processes in microorganisms, leading to their death. Additionally, the fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells and increasing its efficacy .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and properties of 7-fluoro-8-hydroxyquinoline-4-carboxylic acid and related quinoline derivatives:

Key Findings from Comparative Studies

Position of Carboxylic Acid Group: The carboxylic acid at position 4 (as in the target compound) improves solubility compared to analogs with COOH at position 3 (e.g., 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid) . This positioning also optimizes hydrogen-bonding interactions in biological systems. Compounds with COOH at position 3 (e.g., Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-quinoline-3-carboxylate) exhibit reduced aqueous solubility, limiting their bioavailability .

Impact of Halogen Substituents: Fluorine at position 7 (target compound) increases electronegativity and metabolic stability compared to chlorine-substituted analogs (e.g., 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid) . Chlorine at position 7 (e.g., 7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid) enhances antibacterial activity but may increase toxicity .

Hydroxy Group at Position 8: The 8-hydroxy group in the target compound facilitates metal chelation, a property critical for antimicrobial and anticancer activity. This contrasts with nitro or amino groups at position 8 (e.g., 7-chloro-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylic acid), which prioritize chemical reactivity over chelation .

Additional Substituents: Methyl or cyclopropyl groups (e.g., 7-fluoro-2-methylquinoline-4-carboxylic acid) enhance lipophilicity, improving membrane penetration but reducing solubility .

Biological Activity

7-Fluoro-8-hydroxyquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, notable for its unique structural features, including a fluorine atom at the 7-position and a hydroxyl group at the 8-position of the quinoline ring. Its molecular formula is C10H6FNO3, with a molecular weight of approximately 221.15 g/mol. The presence of these functional groups enhances its biological activity and potential applications in medicinal chemistry .

Antimicrobial Properties

One of the most significant biological activities of this compound is its antimicrobial properties. It has been shown to exhibit activity against various pathogens, particularly fungi. For instance, derivatives of 8-hydroxyquinoline have demonstrated effectiveness against Candida species, which are often resistant to common antifungal therapies .

Table 1: Antimicrobial Activity Against Fungal Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 15 µg/mL |

| Aspergillus niger | 20 µg/mL | |

| Trichophyton mentagrophytes | 25 µg/mL |

Metal Chelation

The compound exhibits significant metal ion chelation properties, which are crucial for its biological activity. This ability allows it to bind to metal ions such as iron and zinc, potentially disrupting essential biological processes in pathogenic organisms. This mechanism underlies its therapeutic potential in treating infections.

Cytotoxic Effects

Research indicates that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis in glioma cells through mechanisms involving caspase activation and stress-related gene expression .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | Compound | EC50 (nM) |

|---|---|---|

| KB3 | JLK 1486 | 2.6 |

| HeLa | This compound | 5.0 |

| BT483 | This compound | 3.5 |

The mechanism of action for the cytotoxic effects appears to involve the formation of reactive intermediates that can modify cellular proteins. Specifically, the protonation and subsequent nucleophilic attack lead to the formation of quinone methide intermediates, which are highly reactive and capable of forming covalent bonds with thiol groups in proteins .

Case Studies

- Antifungal Efficacy : A study investigated the antifungal efficacy of this compound against various strains of Candida species. The results indicated that it exhibited a lower MIC compared to traditional antifungal agents, suggesting its potential as a novel therapeutic option in treating resistant fungal infections .

- Cytotoxicity in Cancer Research : Another study focused on the compound's effects on glioblastoma cells, revealing that it not only inhibited cell growth but also induced apoptosis through caspase-dependent pathways. These findings highlight its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 7-Fluoro-8-hydroxyquinoline-4-carboxylic acid?

A multi-step synthesis typically involves cyclocondensation of fluorinated benzoic acid derivatives with acrylate esters, followed by functional group modifications. For example, ethyl 3-(N,N-dimethylamino)acrylate and cyclopropylamine are used as key intermediates under controlled temperature (70–80°C) and inert atmospheres to minimize side reactions . Post-synthetic purification via column chromatography or recrystallization ensures product integrity.

Q. How to ensure safe handling and storage of this compound in laboratory settings?

Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods with adequate ventilation. Store in tightly sealed containers under dry, inert conditions (e.g., argon atmosphere) at room temperature, away from ignition sources . Regularly inspect storage containers for leaks or degradation.

Q. Which spectroscopic techniques are recommended for structural elucidation of this compound derivatives?

Nuclear magnetic resonance (NMR; ¹H/¹³C/¹⁹F) and high-performance liquid chromatography (HPLC) are standard for confirming purity and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carboxyl (–COOH) and hydroxyl (–OH) moieties. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers analyze contradictory data regarding the antibacterial efficacy of this compound derivatives across different studies?

Discrepancies often arise from variations in bacterial strains, minimum inhibitory concentration (MIC) protocols, or structural modifications (e.g., substituents at positions 1, 7, or 8). Cross-study validation should standardize testing conditions (e.g., pH, temperature) and include control compounds like ciprofloxacin. Meta-analyses integrating pharmacokinetic data (e.g., logP, plasma protein binding) can resolve efficacy conflicts .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for fluoroquinolone derivatives like this compound?

Systematic SAR studies involve synthesizing analogs with modifications at the 7-fluoro and 8-hydroxy positions, followed by in vitro antibacterial assays against Gram-negative/-positive pathogens. Computational tools (e.g., molecular docking) predict interactions with DNA gyrase or topoisomerase IV. Substituent electronegativity and steric effects are correlated with MIC values to optimize potency .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproduct formation?

Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of fluorinated precursor to cyclopropylamine) and use catalysts like palladium(II) acetate to enhance cyclization efficiency. Stepwise quenching with ice-cold water followed by solvent extraction (e.g., ethyl acetate) isolates the product from unreacted intermediates. Process analytical technology (PAT) monitors reaction progress in real time .

Q. How to resolve discrepancies in reported solubility profiles of this compound in different solvent systems?

Conduct solubility assays in buffered solutions (pH 4–9) using UV-Vis spectrophotometry or gravimetric analysis. Co-solvents (e.g., DMSO:water mixtures) or micellar systems (e.g., Tween-80) can enhance aqueous solubility. Document temperature and ionic strength to ensure reproducibility .

Q. What advanced analytical techniques are critical for assessing the purity of this compound in pharmaceutical research?

Liquid chromatography-mass spectrometry (LC-MS) quantifies impurities at trace levels (<0.1%). Differential scanning calorimetry (DSC) detects polymorphic forms, while elemental analysis (CHNS/O) verifies stoichiometric composition. For chiral purity, use chiral stationary-phase HPLC with polarimetric detection .

Q. How do pH variations affect the stability and reactivity of this compound in aqueous solutions?

Stability studies at pH 2–12 reveal degradation pathways: acidic conditions promote decarboxylation, while alkaline media induce hydroxyl group oxidation. Kinetic analysis (Arrhenius plots) determines activation energy for degradation. Use buffers (e.g., phosphate, citrate) to stabilize the compound during biological assays .

Q. What experimental approaches are used to investigate the interaction between this compound and bacterial DNA gyrase?

Enzyme inhibition assays measure IC₅₀ values using purified gyrase supercoiling activity. Fluorescence polarization detects binding affinity, while X-ray crystallography resolves binding modes at the ATPase domain. Mutagenesis studies (e.g., Ser-84 → Leu in Staphylococcus aureus gyrase) validate resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.